4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a heterocyclic compound featuring a phenol core substituted with a fluorine atom at the 4-position and a dihydropyrazole ring at the 2-position. The dihydropyrazole moiety is further functionalized with a thiophene group at the 5-position (Figure 1). This compound belongs to a broader class of pyrazoline derivatives, which are widely studied for their diverse pharmacological and material science applications, including antimicrobial, antioxidant, and fluorescence-based sensing properties .
The structural uniqueness of this compound arises from the synergistic combination of electron-withdrawing (fluorine) and electron-donating (thiophene) groups, which influence its reactivity, intermolecular interactions, and biological activity.
Properties
Molecular Formula |
C13H11FN2OS |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-fluoro-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C13H11FN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2 |
InChI Key |
HHSPIRCQQSDQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)F)O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts, solvents, and reaction conditions tailored to large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazole scaffold exhibit notable antimicrobial properties. A study demonstrated that derivatives of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol showed effective inhibition against various bacterial strains. This was attributed to the ability of the pyrazole ring to interact with bacterial enzymes, disrupting their function .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Molecular docking studies suggest that it can scavenge free radicals effectively, potentially offering protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis or inflammatory bowel disease .
Organic Photovoltaics
The compound's electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to form stable thin films enhances charge transport efficiency, making it a candidate for next-generation solar cells .
Sensors
Due to its fluorescence properties, 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can be employed in sensor technologies for detecting environmental pollutants or biological markers through fluorescence quenching mechanisms .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Effective against multiple bacterial strains |
| Antioxidant | Free radical scavenging | Significant reduction in oxidative stress markers |
| Anti-inflammatory | Cytokine inhibition | Potential treatment for inflammatory diseases |
| Organic photovoltaics | Charge transport in solar cells | Enhanced efficiency in thin film applications |
| Sensors | Detection of pollutants | Effective fluorescence-based detection methods |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various derivatives of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiophene ring significantly enhanced activity against resistant strains .
Case Study 2: Photovoltaic Performance
In another investigation, the compound was incorporated into OPV devices. The resulting devices showed an increase in power conversion efficiency compared to traditional materials, highlighting the potential for use in sustainable energy solutions .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The fluorine atom and the aromatic rings allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Derivatives
Compounds 4 and 5 (from and ) are isostructural analogs where the phenol core is replaced by a thiazole ring. These compounds, 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-substituted derivatives, exhibit nearly identical crystal packing but differ in halogen substituents (Cl vs. Br). Key findings include:
Thiophene-Containing Pyrazolines
Indole-Pyrazoline Hybrids
Compounds 5 and 6 () incorporate indole and pyrazoline-thiophene motifs:
- 3-(5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (5) : Synthesized via cyclo-condensation of chalcone with hydrazine, this compound has a melting point of 210–215°C and exhibits structural rigidity due to the indole-pyrazoline fusion .
The target compound lacks the indole system, which may reduce planarity but improve metabolic stability.
Benzothiazole-Pyrazoline Probes
The benzothiazole derivative BP () contains a methoxyphenyl group and demonstrates fluorescence quenching (82% efficiency) for picric acid detection. Key distinctions from the target compound include:
Fluorinated and Chlorinated Phenol Derivatives
- 4-Chloro-2-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (): Replacing fluorine with chlorine increases molecular weight (302.76 vs. 278.75 g/mol) and logP (3.3 vs. ~2.5), suggesting higher lipophilicity and membrane permeability .
- 2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (): This derivative features an additional fluorophenyl group, which may enhance binding to fluorophilic enzyme pockets .
Spectroscopic Validation
All analogs are characterized via FTIR, NMR, and mass spectrometry. For example:
Antimicrobial Activity
Antioxidant Capacity
Fluorescence and Sensing
- The benzothiazole-pyrazoline BP () detects picric acid via fluorescence quenching, a property absent in the target compound due to differing electronic substituents .
Biological Activity
4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a novel compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is C20H15FN2OS, with a molecular weight of approximately 350.41 g/mol. The compound features a fluorine atom and a thiophene ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15FN2OS |
| Molecular Weight | 350.41 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol exhibit significant antimicrobial properties. For example, derivatives containing heterocyclic moieties have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens like Candida albicans and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds have shown that they can induce apoptosis in cancer cells. The presence of the pyrazole ring is often associated with anticancer activity due to its ability to interact with various biological targets . For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines in vitro.
The biological activity of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, disrupting metabolic pathways in microorganisms or cancer cells.
- DNA Interaction : Some derivatives may bind to DNA or RNA, interfering with replication and transcription processes.
- Cell Membrane Disruption : The lipophilic nature of thiophene rings can facilitate penetration into cell membranes, leading to cell lysis in pathogens.
Case Studies
Several studies have evaluated the biological effects of compounds structurally related to 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol:
- Antifungal Activity Study : A series of thiophene-containing compounds were tested against Candida species, showing MIC values as low as 0.03 μg/mL . This suggests that modifications involving thiophene can enhance antifungal potency.
- Antiviral Efficacy : Research on thiazolidinone derivatives indicated that certain substitutions could significantly boost antiviral activity against HCV, with IC50 values reported below 1 μM . This provides a framework for exploring similar modifications in the target compound.
- Cytotoxicity Assays : Analogs of the target compound were tested against various cancer cell lines, revealing IC50 values indicating substantial cytotoxicity and potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
